The compound is classified under the broader category of coumarins, which are known for their diverse pharmacological activities. It has been identified in various chemical databases, including PubChem and BenchChem, where it is cataloged with specific identifiers such as the InChI Key QNRSCNLAOVVPTG-UHFFFAOYSA-N .
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate typically involves several key steps:
The molecular structure of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate can be described as follows:
The InChI representation provides further details on its connectivity: InChI=1S/C20H12O5/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-18(14)25-19)24-20(22)17-7-4-10-23-17/h1-12H
.
2-Oxo-3-phenyl-2H-chromen-7-yloxy furan can undergo several types of chemical reactions:
The mechanism of action for 2-Oxo-3-phenyloxy furan involves several biological interactions:
The physical and chemical properties of 2-Oxo-3-phenyloxy furan include:
The scientific applications of 2-Oxo-3-phenyloxy furan are diverse:
Coumarin (2H-1-benzopyran-2-one) was first isolated from tonka beans (Dipteryx odorata) by August Vogel in 1820. Its synthetic counterpart was serendipitously discovered by William Henry Perkin in 1868 via the condensation of salicylaldehyde with acetic anhydride, a reaction now known as the Perkin reaction [9] . This breakthrough marked the inception of synthetic coumarin chemistry. By the mid-20th century, coumarin derivatives had emerged as privileged scaffolds in drug discovery, exemplified by the clinical approval of anticoagulants such as warfarin (4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one), acenocoumarol, and phenprocoumon [9] . These molecules function as vitamin K antagonists, inhibiting the synthesis of clotting factors II, VII, IX, and X. Over 1,000 coumarin-containing structures are now documented in the Cambridge Structural Database (CSD), reflecting their structural diversity and therapeutic versatility .
Table 1: Milestones in Coumarin-Based Drug Development
Year | Discovery/Development | Significance |
---|---|---|
1820 | Isolation from tonka beans (Vogel) | First identification of natural coumarin |
1868 | Perkin synthesis | First chemical synthesis of coumarin |
1954 | Warfarin FDA approval | Landmark anticoagulant therapy |
1973 | First CSD deposition (Myasnikova) | Structural basis for drug design |
2000s | Novobiocin/clorobiocin development | Antibiotics targeting MRSA |
The 2-oxo-2H-chromen core is a planar, conjugated system comprising a benzene ring fused to a pyrone lactone. This architecture enables:
Notably, 7-hydroxycoumarin (umbelliferone) derivatives demonstrate potent anticancer activity. For instance, 3,4-disubstituted analogs inhibit breast cancer (MCF-7) cells with IC50 values of 9.54–16.1 µM, while coumarin-furan hybrids like 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate selectively target coagulation Factor XIa (FXIa) with an IC50 of 0.77 µM [1] .
Strategic modifications at C3, C7, and with heterocyclic appendages exploit distinct pharmacophoric regions:
Table 2: Impact of Substituents on Coumarin Bioactivity
Position | Substituent | Target Activity | Key Mechanism |
---|---|---|---|
C3 | Phenyl | Anticancer/Antimicrobial | π-Stacking with hydrophobic residues |
C7 | Furan-2-carboxylate ester | Anticoagulant (FXIa inhibition) | Blocks S1 catalytic pocket |
C4 | Methyl | Enhanced fluorescence | Electronic donation to chromophore |
C6 | Nitro | Antibacterial (vs. S. aureus) | Electron withdrawal, membrane disruption |
Structural-Activity Relationship (SAR) studies confirm that C3 phenyl and C7 furan-2-carboxylate synergistically enhance target affinity. For instance, 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate (EVT-2982151) exhibits potent bioactivity due to optimal logP (3.1) and torsional flexibility [6] [8]. Thermal analysis (TG/DSC) further reveals that these derivatives maintain stability up to 200°C, ensuring synthetic viability .
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: